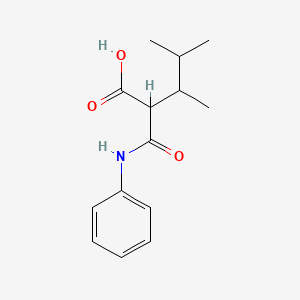
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid is an organic compound with the molecular formula C14H19NO3 It is a derivative of pentanoic acid, featuring a phenylcarbamoyl group and two methyl groups attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid typically involves the reaction of 3,4-dimethylpentanoic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of 3,4-dimethyl-2-oxopentanoic acid.
Reduction: Formation of 3,4-dimethyl-2-(phenylamino)pentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid exerts its effects involves interactions with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.
類似化合物との比較
Similar Compounds
3,4-Dimethylpentanoic acid: Lacks the phenylcarbamoyl group, making it less versatile in terms of chemical reactivity.
2-(Phenylcarbamoyl)pentanoic acid: Similar structure but without the additional methyl groups, which can affect its physical and chemical properties.
Uniqueness
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid is unique due to the presence of both the phenylcarbamoyl group and the two methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
7465-34-1 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
3,4-dimethyl-2-(phenylcarbamoyl)pentanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)10(3)12(14(17)18)13(16)15-11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,15,16)(H,17,18) |
InChIキー |
FJAKCKMHQAWIMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(C(=O)NC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


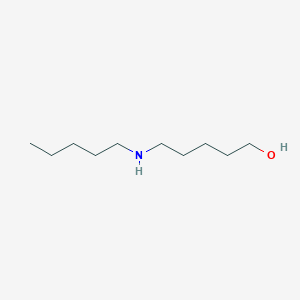
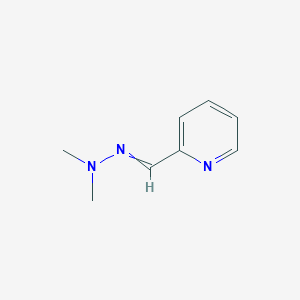
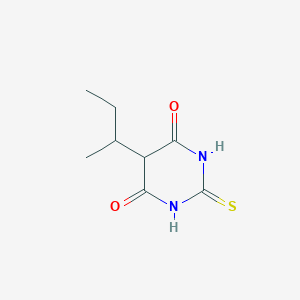
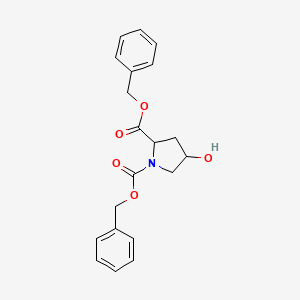
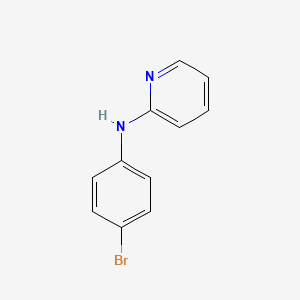
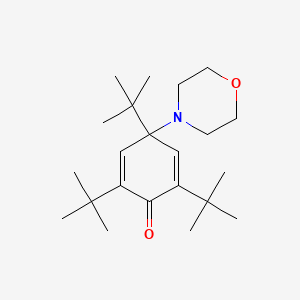
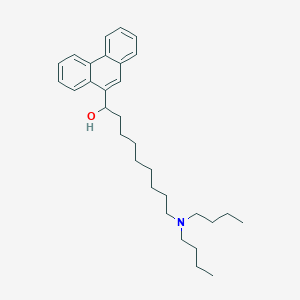
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
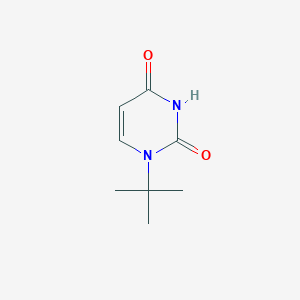
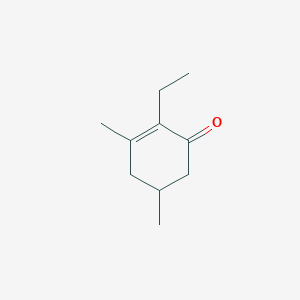
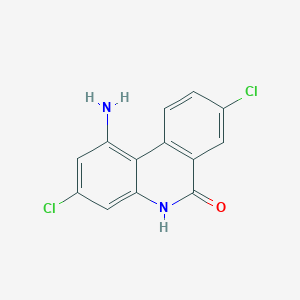
![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
